molecular formula C13H19N3O B10963116 1-Cyclopentyl-3-[1-(pyridin-2-yl)ethyl]urea

1-Cyclopentyl-3-[1-(pyridin-2-yl)ethyl]urea

Cat. No.: B10963116
M. Wt: 233.31 g/mol
InChI Key: HQJNDQAUBWFFSW-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-N’-[1-(2-PYRIDYL)ETHYL]UREA is a compound that belongs to the class of N-substituted ureas These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-N’-[1-(2-PYRIDYL)ETHYL]UREA can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of cyclopentylamine with 1-(2-pyridyl)ethyl isocyanate in an appropriate solvent under controlled temperature conditions can yield the desired compound . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

In an industrial setting, the production of N-CYCLOPENTYL-N’-[1-(2-PYRIDYL)ETHYL]UREA can be scaled up using similar synthetic routes. The process typically involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-N’-[1-(2-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopentyl-N’-[1-(2-pyridyl)ethyl]urea oxide, while reduction could produce N-cyclopentyl-N’-[1-(2-pyridyl)ethyl]amine.

Scientific Research Applications

N-CYCLOPENTYL-N’-[1-(2-PYRIDYL)ETHYL]UREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-N’-[1-(2-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-[1-(2-pyridyl)ethyl]urea
  • N-Cyclohexyl-N’-[1-(2-pyridyl)ethyl]urea
  • N-Benzyl-N’-[1-(2-pyridyl)ethyl]urea

Uniqueness

N-CYCLOPENTYL-N’-[1-(2-PYRIDYL)ETHYL]UREA is unique due to its specific structural features, such as the cyclopentyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-cyclopentyl-3-(1-pyridin-2-ylethyl)urea

InChI

InChI=1S/C13H19N3O/c1-10(12-8-4-5-9-14-12)15-13(17)16-11-6-2-3-7-11/h4-5,8-11H,2-3,6-7H2,1H3,(H2,15,16,17)

InChI Key

HQJNDQAUBWFFSW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)NC2CCCC2

Origin of Product

United States

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